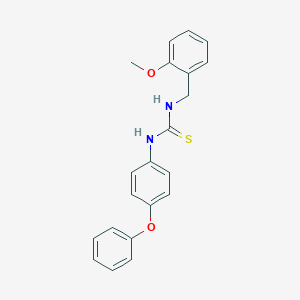
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, also known as FMP-NH2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes involved in tumor growth, and increase the activity of antioxidant enzymes. This compound has also been shown to have a protective effect on neurons, potentially making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is its versatility in terms of its potential applications. It has been shown to have a wide range of biological effects, making it useful for studying various diseases and conditions. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide can be synthesized using a multi-step process involving the use of various reagents and solvents. The first step involves the reaction of furan-2-carboxaldehyde with 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoic acid in the presence of a base catalyst to form the intermediate product. This is followed by the reduction of the intermediate product using sodium borohydride to yield this compound.
Eigenschaften
Molekularformel |
C21H21NO3 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C21H21NO3/c1-15-9-10-20(23)19(12-15)18(16-6-3-2-4-7-16)13-21(24)22-14-17-8-5-11-25-17/h2-12,18,23H,13-14H2,1H3,(H,22,24) |
InChI-Schlüssel |
BLGBSCFPHWVUTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)


![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)